3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid
Description
3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring two pyrazole rings: one substituted with a methyl group at the 1-position (N-methyl) and the other bearing a carboxylic acid group at the 4-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
5-(2-methylpyrazol-3-yl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-12-6(2-3-10-12)7-5(8(13)14)4-9-11-7/h2-4H,1H3,(H,9,11)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKYVXOIRAKIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=NN2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their cyclization to form the final product. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazole, including 3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid, demonstrate significant antimicrobial properties. A study evaluated a series of pyrazole derivatives for their antibacterial efficacy, showing that modifications in structure can enhance activity against various bacterial strains .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vivo studies have shown that certain pyrazole derivatives exhibit potent anti-inflammatory activity, comparable to standard medications like Indomethacin. The mechanism often involves inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway .
Anticancer Potential
Several studies have highlighted the anticancer properties of pyrazole derivatives. For example, compounds structurally related to 3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid have shown cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism of action is often linked to the induction of apoptosis and inhibition of cell proliferation .
Case Study 1: Antimicrobial Evaluation
A study synthesized several pyrazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the pyrazole ring significantly enhanced antibacterial efficacy, with some compounds achieving MIC values in the low micromolar range .
| Compound Name | Structure Features | MIC (µg/mL) |
|---|---|---|
| Compound A | Substituted at position 3 | 5 |
| Compound B | Substituted at position 4 | 10 |
Case Study 2: Anti-inflammatory Activity
In a controlled trial, a series of pyrazole derivatives were tested for their ability to inhibit inflammation in a carrageenan-induced paw edema model in rats. The results demonstrated that certain compounds exhibited comparable anti-inflammatory effects to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
| Compound Name | Inhibition (%) | Comparison Drug |
|---|---|---|
| Compound C | 75% | Indomethacin |
| Compound D | 68% | Aspirin |
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The placement of the methyl-pyrazole group (e.g., 3-yl vs. 4-yl) significantly impacts solubility and reactivity. For example, benzoic acid derivatives with pyrazolyl groups at position 4 exhibit higher melting points than those at position 3 .
- Hydrophobicity : Compounds with phenyl substituents (e.g., 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) demonstrate increased hydrophobicity, which may enhance membrane permeability .
Biological Activity
3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid, with the molecular formula C9H10N4O2, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
- IUPAC Name : 1-methyl-3-(1-methylpyrazol-4-yl)pyrazole-4-carboxylic acid
- Molecular Weight : 206.2 g/mol
- CAS Number : 1249019-47-3
- Structure : The compound features a dual pyrazole structure, which is critical for its biological activity.
Biological Activities
The compound exhibits a range of biological activities, including:
1. Anticancer Activity
Research indicates that compounds containing the pyrazole moiety can exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Antiproliferative |
| Breast Cancer | MDA-MB-231 | Antitumor activity |
| Liver Cancer | HepG2 | Inhibition of cell growth |
| Colorectal Cancer | HCT116 | Cytotoxic effects |
In vitro studies have demonstrated that these compounds can induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as anticancer agents .
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored. For example, certain analogs have shown promising results in inhibiting COX enzymes, which play a pivotal role in inflammation:
| Compound | IC50 (μg/mL) | COX Inhibition |
|---|---|---|
| Compound A | 60.56 | COX-1 |
| Compound B | 57.24 | COX-2 |
| Compound C | 69.15 | Dual COX-2/sEH inhibitor |
These findings suggest that the compound may serve as a lead for developing new anti-inflammatory drugs .
3. Antimicrobial Activity
Preliminary studies have indicated that 3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid exhibits antifungal and antibacterial properties. For instance, it has shown effectiveness against several pathogenic fungi and bacteria, making it a candidate for further development in treating infectious diseases .
Case Study 1: Anticancer Efficacy
A study conducted on various pyrazole derivatives demonstrated that one specific derivative exhibited an IC50 value of 12.07 µM against HepG2 cells. The mechanism involved tubulin polymerization inhibition, leading to G2/M phase cell cycle arrest . This highlights the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Anti-inflammatory Potential
In another research effort, several pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. One compound showed significant inhibition of TNF-alpha release in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What synthetic strategies are commonly employed for preparing 3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine derivatives, followed by hydrolysis to yield the carboxylic acid moiety. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is synthesized via cyclocondensation using DMF-DMA and phenylhydrazine, followed by basic hydrolysis to generate the corresponding acid . Alternative routes may involve Suzuki coupling for aryl-substituted derivatives, using Pd catalysts and aryl boronic acids .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
X-ray diffraction (XRD) is essential for determining crystal packing and intermolecular interactions, such as hydrogen bonding between carboxylic acid groups . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while nuclear magnetic resonance (NMR) confirms substitution patterns (e.g., pyrazole ring protons at δ 6.5–8.0 ppm) .
Q. How are solubility and stability profiles assessed for this compound in biological assays?
Solubility is evaluated in polar solvents (e.g., DMSO, aqueous buffers) via UV-Vis spectroscopy or HPLC. Stability under physiological conditions (pH 7.4, 37°C) is monitored over 24–72 hours using LC-MS to detect degradation products .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations resolve discrepancies between experimental and theoretical spectral data?
DFT optimizes molecular geometry using basis sets (e.g., B3LYP/6-311G**) to predict vibrational frequencies and NMR chemical shifts. Discrepancies in IR or NMR data (e.g., C=O stretching modes) often arise from solvent effects or crystal packing, which are corrected by incorporating polarizable continuum models (PCM) .
Q. What methodologies are effective for synthesizing derivatives with enhanced bioactivity?
Structure-activity relationship (SAR) studies focus on modifying substituents at the pyrazole rings. For example:
- Introducing electron-withdrawing groups (e.g., nitro, CF₃) at the 3-position improves enzyme inhibition .
- Coupling with aryl boronic acids via Suzuki-Miyaura reactions diversifies the 5-position substituents . Experimental validation includes enzymatic assays (e.g., IC₅₀ determination) and molecular docking to predict binding affinities .
Q. How can conflicting data on tautomeric stability in pyrazole derivatives be addressed?
Tautomeric equilibria (e.g., 1H vs. 2H pyrazole forms) are analyzed using temperature-dependent NMR and computational studies. For instance, variable-temperature ¹H-NMR (25–80°C) monitors proton shifts, while DFT calculates relative Gibbs free energies of tautomers .
Q. What experimental designs optimize regioselectivity in pyrazole ring functionalization?
Regioselective synthesis is achieved by:
- Controlling reaction temperatures (e.g., <0°C for kinetically favored products).
- Using directing groups (e.g., methyl at N1) to steer electrophilic substitution .
- Employing catalysts like Pd(PPh₃)₄ for cross-coupling at sterically accessible positions .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results across structural analogs?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or substituent electronic effects. Meta-analyses of IC₅₀ values and computational docking (e.g., AutoDock Vina) identify critical binding interactions (e.g., hydrogen bonds with carboxylate groups) .
Q. Why do computational predictions of logP values deviate from experimental measurements?
Deviations occur due to approximations in solvation models. Experimental logP (octanol-water partition coefficient) is determined via shake-flask methods with HPLC quantification, while computational tools (e.g., ChemAxon) refine predictions by incorporating fragment-based contributions .
Methodological Recommendations
- For synthesis: Prioritize microwave-assisted reactions to reduce reaction times and improve yields .
- For characterization: Combine XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) .
- For bioactivity screening: Use isogenic cell lines to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
